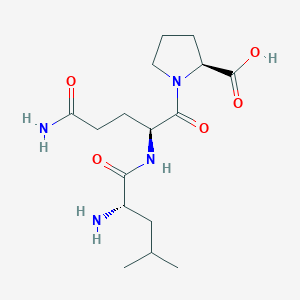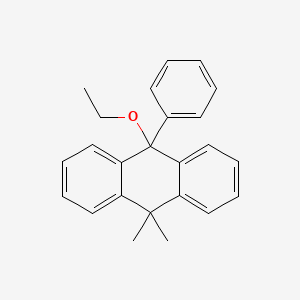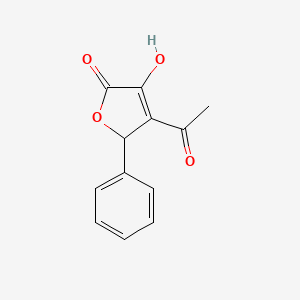![molecular formula C13H22O2Si B14714213 Methyl(phenyl)bis[(propan-2-yl)oxy]silane CAS No. 18406-11-6](/img/structure/B14714213.png)
Methyl(phenyl)bis[(propan-2-yl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(phenyl)bis[(propan-2-yl)oxy]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group, a phenyl group, and two isopropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(phenyl)bis[(propan-2-yl)oxy]silane typically involves the reaction of phenyltrichlorosilane with isopropanol in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{PhSiCl}_3 + 2 \text{(CH}_3\text{)_2CHOH} \rightarrow \text{PhSi(OCH(CH}_3\text{)_2)}_2\text{Cl} + 2 \text{HCl} ] Subsequent treatment with methylmagnesium bromide (Grignard reagent) results in the formation of the desired compound: [ \text{PhSi(OCH(CH}_3\text{)_2)}_2\text{Cl} + \text{CH}_3\text{MgBr} \rightarrow \text{PhSi(OCH(CH}_3\text{)_2)}_2\text{CH}_3 + \text{MgBrCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the silicon atom, leading to the formation of silanols or siloxanes.
Substitution: The compound can participate in nucleophilic substitution reactions where the isopropoxy groups are replaced by other nucleophiles such as halides or alkoxides.
Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and isopropanol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Substitution: Nucleophiles like sodium methoxide or potassium fluoride in polar solvents.
Hydrolysis: Typically occurs under acidic or basic conditions with water as the reagent.
Major Products:
Oxidation: Silanols or siloxanes.
Substitution: New organosilicon compounds with different substituents.
Hydrolysis: Silanols and isopropanol.
Scientific Research Applications
Methyl(phenyl)bis[(propan-2-yl)oxy]silane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-based materials, including coatings and adhesives.
Organic Synthesis: Serves as a reagent for introducing silicon-containing groups into organic molecules, which can modify their properties.
Biology and Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable, biocompatible siloxane bonds.
Industry: Utilized in the production of specialty chemicals and as a component in formulations for surface treatments.
Mechanism of Action
The mechanism of action of Methyl(phenyl)bis[(propan-2-yl)oxy]silane involves its ability to form stable silicon-oxygen bonds. This property is exploited in various applications where the compound acts as a crosslinking agent or a precursor for silicon-based materials. The molecular targets and pathways involved are primarily related to the formation and stabilization of siloxane networks.
Comparison with Similar Compounds
Phenyltrimethoxysilane: Similar in structure but with methoxy groups instead of isopropoxy groups.
Methyltrimethoxysilane: Contains three methoxy groups and a methyl group bonded to silicon.
Diphenyldimethoxysilane: Features two phenyl groups and two methoxy groups bonded to silicon.
Uniqueness: Methyl(phenyl)bis[(propan-2-yl)oxy]silane is unique due to the presence of both a phenyl group and two isopropoxy groups, which confer distinct chemical properties. The isopropoxy groups provide steric hindrance and influence the reactivity of the silicon center, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
methyl-phenyl-di(propan-2-yloxy)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2Si/c1-11(2)14-16(5,15-12(3)4)13-9-7-6-8-10-13/h6-12H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUVQFQRFPDWFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](C)(C1=CC=CC=C1)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569994 |
Source


|
| Record name | Methyl(phenyl)bis[(propan-2-yl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.40 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18406-11-6 |
Source


|
| Record name | Methyl(phenyl)bis[(propan-2-yl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
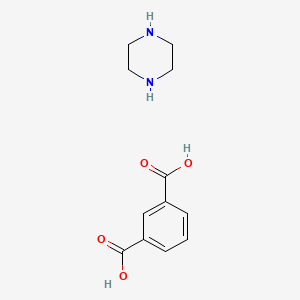

![Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14714148.png)


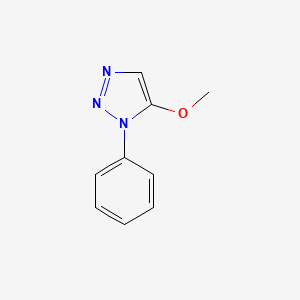


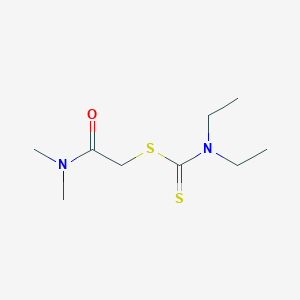
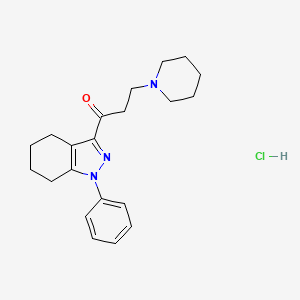
![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone](/img/structure/B14714196.png)
